molecular formula C14H11BrF3NO3S B3450533 3-bromo-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

3-bromo-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B3450533
M. Wt: 410.21 g/mol
InChI Key: WELFLLIHNOCMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, also known as BTF, is a sulfonamide compound that has been studied for its potential use in scientific research. This compound has been shown to have a number of interesting properties, including the ability to inhibit certain enzymes and to modulate certain biological processes. In

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide involves the inhibition of certain enzymes that are involved in cell proliferation and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in certain types of cancer cells. By inhibiting the activity of CAIX, this compound can slow down the growth of these cancer cells. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. By inhibiting the activity of COX-2, this compound can reduce inflammation in certain disease states.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects that have been studied in various research models. In cancer cells, this compound has been shown to inhibit the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce the production of certain inflammatory molecules, such as prostaglandins, in cells that are stimulated with inflammatory agents. In animal models, this compound has been shown to reduce the growth of tumors and to reduce inflammation in certain disease states.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide in lab experiments is that it has been well-studied and its mechanism of action is relatively well-understood. This makes it a useful tool for researchers who are interested in studying the role of certain enzymes in disease states. However, one limitation of using this compound in lab experiments is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer to cells or animals in certain experimental setups.

Future Directions

There are a number of future directions for research on 3-bromo-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide. One area of research that is of interest is the potential use of this compound in combination with other drugs to enhance its therapeutic effects. For example, this compound has been shown to enhance the anti-cancer effects of certain chemotherapy drugs when used in combination. Another area of research that is of interest is the development of new analogs of this compound that may have improved properties, such as increased solubility or potency. Finally, there is interest in studying the potential use of this compound in other disease states, such as neurological disorders or infectious diseases, where its ability to modulate certain biological processes may be beneficial.
Conclusion
In conclusion, this compound is a sulfonamide compound that has shown promise as a tool for scientific research. Its ability to inhibit certain enzymes and to modulate certain biological processes has made it a useful tool for studying the role of these processes in disease states. While there are limitations to its use in lab experiments, this compound has a number of potential future directions for research that may lead to new therapeutic applications.

Scientific Research Applications

3-bromo-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has been studied for its potential use in a number of scientific research applications. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that this compound can inhibit the growth of certain cancer cells by blocking the activity of certain enzymes that are involved in cell proliferation. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. In addition, this compound has been shown to have potential as a modulator of certain biological processes, such as the immune response.

properties

IUPAC Name

3-bromo-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3NO3S/c1-22-13-7-6-9(8-11(13)15)23(20,21)19-12-5-3-2-4-10(12)14(16,17)18/h2-8,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELFLLIHNOCMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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